
(R)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring with an acetate group attached. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable pyrrolidine derivative with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetate group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and can be used in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate: The enantiomer of the compound, which may exhibit different biological activity due to its stereochemistry.
1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate: The racemic mixture of the compound, which contains both enantiomers.
1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl propionate: A similar compound with a propionate group instead of an acetate group.
Uniqueness
The uniqueness of ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate lies in its chiral nature and the specific interactions it can have with biological molecules. Its enantiomeric purity makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
[(2R)-1-methyl-5-oxo-2H-pyrrol-2-yl] acetate |
InChI |
InChI=1S/C7H9NO3/c1-5(9)11-7-4-3-6(10)8(7)2/h3-4,7H,1-2H3/t7-/m1/s1 |
Clé InChI |
NCSWRMFSQSWFCY-SSDOTTSWSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CC(=O)N1C |
SMILES canonique |
CC(=O)OC1C=CC(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
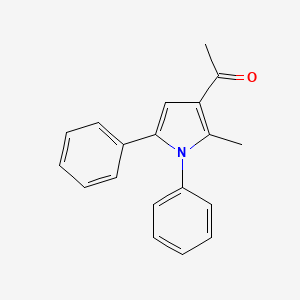
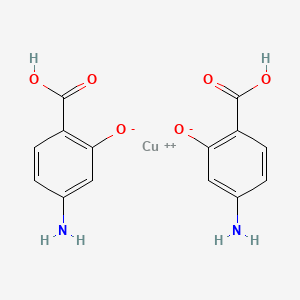
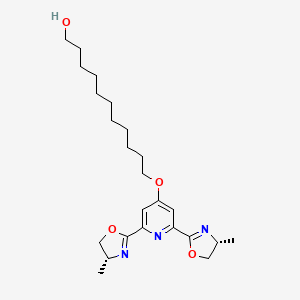
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
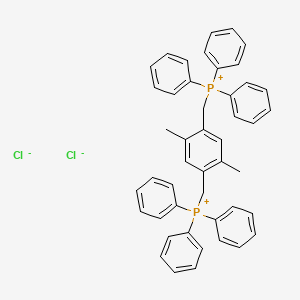
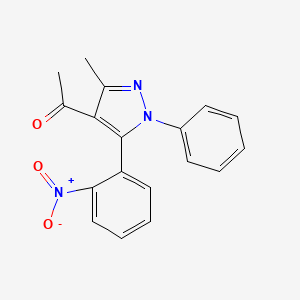
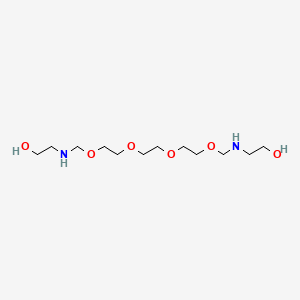

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
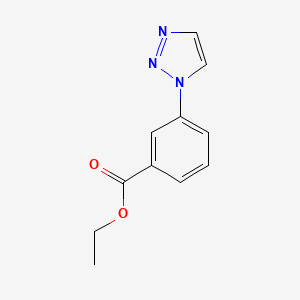
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
